molecular formula C11H7BrNa2O5 B5328511 disodium;(E,4Z)-4-[(5-bromofuran-2-yl)methylidene]-3-methylpent-2-enedioate

disodium;(E,4Z)-4-[(5-bromofuran-2-yl)methylidene]-3-methylpent-2-enedioate

Cat. No.: B5328511
M. Wt: 345.05 g/mol
InChI Key: BLXWQQLDIGCNRP-AUQGWTMFSA-L
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Description

Disodium;(E,4Z)-4-[(5-bromofuran-2-yl)methylidene]-3-methylpent-2-enedioate is a complex organic compound featuring a brominated furan ring and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(E,4Z)-4-[(5-bromofuran-2-yl)methylidene]-3-methylpent-2-enedioate typically involves the following steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.

    Aldol Condensation: The brominated furan undergoes an aldol condensation with a suitable aldehyde, such as 3-methylpent-2-enedioate, in the presence of a base like sodium hydroxide. This reaction forms the desired conjugated diene system.

    Neutralization: The resulting product is neutralized with disodium to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Bromination: Using continuous flow reactors for the bromination step to ensure consistent quality and yield.

    Automated Condensation: Employing automated systems for the aldol condensation to maintain precise reaction conditions.

    Purification: Utilizing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Disodium;(E,4Z)-4-[(5-bromofuran-2-yl)methylidene]-3-methylpent-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction with agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Disodium;(E,4Z)-4-[(5-bromofuran-2-yl)methylidene]-3-methylpent-2-enedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of disodium;(E,4Z)-4-[(5-bromofuran-2-yl)methylidene]-3-methylpent-2-enedioate involves its interaction with specific molecular targets. The brominated furan ring can interact with enzymes and receptors, modulating their activity. The conjugated diene system allows for electron delocalization, which can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromofuran-2-carboxylic acid: Shares the brominated furan ring but lacks the conjugated diene system.

    3-Methylpent-2-enedioic acid: Contains the conjugated diene system but lacks the brominated furan ring.

Uniqueness

Disodium;(E,4Z)-4-[(5-bromofuran-2-yl)methylidene]-3-methylpent-2-enedioate is unique due to the combination of a brominated furan ring and a conjugated diene system, which imparts distinct chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

disodium;(E,4Z)-4-[(5-bromofuran-2-yl)methylidene]-3-methylpent-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO5.2Na/c1-6(4-10(13)14)8(11(15)16)5-7-2-3-9(12)17-7;;/h2-5H,1H3,(H,13,14)(H,15,16);;/q;2*+1/p-2/b6-4+,8-5-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXWQQLDIGCNRP-AUQGWTMFSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)[O-])C(=CC1=CC=C(O1)Br)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)[O-])/C(=C/C1=CC=C(O1)Br)/C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrNa2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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